molecular formula C6H6N2O4S B1288649 6-Sulfamoylpyridine-3-carboxylic acid CAS No. 285135-56-0

6-Sulfamoylpyridine-3-carboxylic acid

Cat. No.: B1288649
CAS No.: 285135-56-0
M. Wt: 202.19 g/mol
InChI Key: KUGDGAKDFIXCAL-UHFFFAOYSA-N
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Description

6-Sulfamoylpyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a sulfamoyl group (-SO2NH2) attached to the pyridine ring at the 6th position and a carboxylic acid group (-COOH) at the 3rd position

Scientific Research Applications

6-Sulfamoylpyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Biochemical Analysis

Biochemical Properties

6-Sulfamoylpyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including sulfonamide-binding proteins and enzymes involved in the metabolism of nicotinic acid derivatives . The nature of these interactions often involves the inhibition of enzyme activity, which can be crucial for studying enzyme kinetics and developing enzyme inhibitors.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism . For instance, it can inhibit the activity of enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and cell division.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an enzyme inhibitor by binding to the active site of target enzymes, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions . Long-term studies have shown that it can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit target enzymes without causing significant toxicity . At high doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects are observed, where a minimal effective dose is required to achieve the desired biochemical effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of nicotinic acid derivatives . It interacts with enzymes such as nicotinamide adenine dinucleotide (NAD) synthetase, affecting the synthesis and utilization of NAD and related cofactors. These interactions can influence metabolic flux and the levels of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate its uptake into cells, where it can accumulate and exert its biochemical effects. The compound’s localization within cells can affect its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with nuclear enzymes and affect gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Sulfamoylpyridine-3-carboxylic acid typically involves the introduction of the sulfamoyl group and the carboxylic acid group onto the pyridine ring. One common method is the sulfonation of pyridine derivatives followed by carboxylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and high temperatures to achieve the desired substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactions and the use of catalysts to enhance reaction rates and yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

6-Sulfamoylpyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

    6-Mercaptopyridine-3-carboxylic acid: Similar structure but with a mercapto group (-SH) instead of a sulfamoyl group.

    6-Aminopyridine-3-carboxylic acid: Contains an amino group (-NH2) instead of a sulfamoyl group.

    6-Hydroxypyridine-3-carboxylic acid: Features a hydroxyl group (-OH) in place of the sulfamoyl group.

Uniqueness

6-Sulfamoylpyridine-3-carboxylic acid is unique due to the presence of both the sulfamoyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

6-sulfamoylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4S/c7-13(11,12)5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10)(H2,7,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUGDGAKDFIXCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285135-56-0
Record name 6-sulfamoylpyridine-3-carboxylic acid
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